Cas no 898421-70-0 (5-methyl-4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one)

5-Methyl-4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one is a heterocyclic compound featuring a pyrimidinone core modified with a tetrahydroquinoline moiety and a thioether linkage. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for targeting enzyme inhibition or receptor modulation. The presence of the tetrahydroquinoline group may enhance binding affinity to biological targets, while the thioether and carbonyl functionalities provide sites for further derivatization. This compound’s balanced lipophilicity and molecular weight suggest favorable pharmacokinetic properties, making it a candidate for exploratory research in drug discovery. Its synthesis and characterization are of interest for developing novel therapeutic agents.
5-methyl-4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one structure
898421-70-0 structure
Product name:5-methyl-4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one
CAS No:898421-70-0
MF:C16H17N3O2S
MW:315.390082120895
CID:6400094

5-methyl-4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one
    • 2(1H)-Pyrimidinone, 4-[[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio]-5-methyl-
    • Inchi: 1S/C16H17N3O2S/c1-11-9-17-16(21)18-15(11)22-10-14(20)19-8-4-6-12-5-2-3-7-13(12)19/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,17,18,21)
    • InChI Key: FDLLFJYXRXHBDJ-UHFFFAOYSA-N
    • SMILES: C1(=O)NC=C(C)C(SCC(N2C3=C(C=CC=C3)CCC2)=O)=N1

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • pka: 7.32±0.10(Predicted)

5-methyl-4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2585-0317-75mg
5-methyl-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidin-2-one
898421-70-0 90%+
75mg
$208.0 2023-05-19
Life Chemicals
F2585-0317-10mg
5-methyl-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidin-2-one
898421-70-0 90%+
10mg
$79.0 2023-05-19
Life Chemicals
F2585-0317-50mg
5-methyl-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidin-2-one
898421-70-0 90%+
50mg
$160.0 2023-05-19
Life Chemicals
F2585-0317-1mg
5-methyl-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidin-2-one
898421-70-0 90%+
1mg
$54.0 2023-05-19
Life Chemicals
F2585-0317-20mg
5-methyl-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidin-2-one
898421-70-0 90%+
20mg
$99.0 2023-05-19
Life Chemicals
F2585-0317-10μmol
5-methyl-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidin-2-one
898421-70-0 90%+
10μl
$69.0 2023-05-19
Life Chemicals
F2585-0317-20μmol
5-methyl-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidin-2-one
898421-70-0 90%+
20μl
$79.0 2023-05-19
Life Chemicals
F2585-0317-2μmol
5-methyl-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidin-2-one
898421-70-0 90%+
2μl
$57.0 2023-05-19
Life Chemicals
F2585-0317-5μmol
5-methyl-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidin-2-one
898421-70-0 90%+
5μl
$63.0 2023-05-19
Life Chemicals
F2585-0317-4mg
5-methyl-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidin-2-one
898421-70-0 90%+
4mg
$66.0 2023-05-19

Additional information on 5-methyl-4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one

5-Methyl-4-{2-Oxo-2-(1,2,3,4-Tetrahydroquinolin-1-Yl)Ethylsulfanyl}-1,2-Dihydropyrimidin-2-One: A Comprehensive Overview

The compound with CAS No 898421-70-0, known as 5-methyl-4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one, is a complex organic molecule that has garnered significant attention in the field of organic chemistry and pharmacology. This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and potential applications in drug discovery. The molecule's structure is characterized by a dihydropyrimidinone core substituted with a methyl group at position 5 and a sulfanyl group at position 4. The sulfanyl group is further substituted with a 2-ketoethyl chain linked to a tetrahydroquinoline moiety.

Recent studies have highlighted the importance of dihydropyrimidinones in medicinal chemistry due to their ability to modulate various biological targets. The presence of the tetrahydroquinoline group in this compound adds complexity to its structure and potentially enhances its bioactivity. Tetrahydroquinoline derivatives are known for their role in mimicking natural products and exhibiting diverse pharmacological effects. The combination of these structural elements makes 5-methyl-4-{...} a promising candidate for further investigation in drug development.

The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Researchers have employed various strategies to optimize the synthesis pathway, ensuring high yields and purity. The use of advanced techniques such as microwave-assisted synthesis and catalytic methods has significantly improved the efficiency of producing this compound. These advancements are crucial for scaling up production if the compound is to be used in preclinical or clinical studies.

From a biological standpoint, 5-methyl-4-{...} has shown potential as an inhibitor of certain enzymes and receptors. For instance, recent studies have demonstrated its ability to inhibit kinases involved in cellular signaling pathways. This property makes it a valuable tool for studying diseases such as cancer and inflammatory disorders. Additionally, the compound's sulfanyl group may contribute to its antioxidant properties, further broadening its therapeutic potential.

One of the most intriguing aspects of this compound is its structural flexibility. The tetrahydroquinoline moiety can undergo conformational changes that influence its interactions with biological targets. This flexibility is advantageous in drug design as it allows for fine-tuning the molecule's pharmacokinetic properties such as solubility and bioavailability.

Furthermore, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of 5-methyl-4-{...} with its target proteins. These studies have revealed that the molecule forms key interactions such as hydrogen bonds and hydrophobic contacts with critical residues on the protein surface. Such findings are essential for rational drug design efforts aimed at improving the potency and selectivity of this compound.

In terms of applications beyond pharmacology, dihydropyrimidinones like this compound are also being explored in materials science due to their ability to form stable coordination complexes with metal ions. These complexes have potential applications in catalysis and sensing technologies.

In conclusion, 5-methyl-4-{...} represents a fascinating example of how structural complexity can lead to diverse biological activities and multifaceted applications. As research continues to uncover its full potential, this compound stands at the forefront of innovation in organic chemistry and drug discovery.

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